molecular formula C13H14FNO3 B13056863 Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate

Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate

Cat. No.: B13056863
M. Wt: 251.25 g/mol
InChI Key: JJWZFNHSNISTCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzoic acid with piperidin-4-one under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards .

Biological Activity

Methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Molecular Formula: C13H14FNO3
  • Molecular Weight: 251.25 g/mol
  • Chemical Structure:
    C9H7FC3H6NO3\text{C}_9\text{H}_7\text{F}\text{C}_3\text{H}_6\text{N}\text{O}_3

This compound features a fluorinated aromatic ring and a piperidine derivative, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition: The oxopiperidinyl group may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: The compound may act on various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
Pancreatic Cancer12.5Significant growth inhibition
Breast Cancer8.0Induction of apoptosis
Lung Cancer15.0Reduction in cell viability

These findings suggest that the compound may be effective in targeting multiple cancer types through different mechanisms.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

  • Pancreatic Cancer Study:
    A study conducted on pancreatic cancer cells treated with this compound showed a dose-dependent decrease in cell viability, correlating with increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Antimicrobial Efficacy:
    In a controlled setting, the compound was tested against multi-drug resistant strains of E. coli and S. aureus, demonstrating significant inhibition even at low concentrations .

Properties

Molecular Formula

C13H14FNO3

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 3-fluoro-5-(4-oxopiperidin-1-yl)benzoate

InChI

InChI=1S/C13H14FNO3/c1-18-13(17)9-6-10(14)8-11(7-9)15-4-2-12(16)3-5-15/h6-8H,2-5H2,1H3

InChI Key

JJWZFNHSNISTCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)N2CCC(=O)CC2

Origin of Product

United States

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